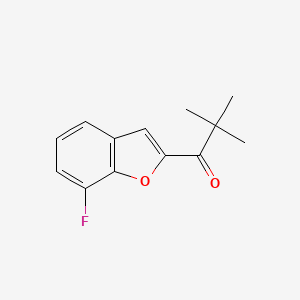

1-(7-Fluorobenzofuran-2-yl)-2,2-dimethylpropan-1-one

Beschreibung

Eigenschaften

Molekularformel |

C13H13FO2 |

|---|---|

Molekulargewicht |

220.24 g/mol |

IUPAC-Name |

1-(7-fluoro-1-benzofuran-2-yl)-2,2-dimethylpropan-1-one |

InChI |

InChI=1S/C13H13FO2/c1-13(2,3)12(15)10-7-8-5-4-6-9(14)11(8)16-10/h4-7H,1-3H3 |

InChI-Schlüssel |

FPUDJPZLKMIXIM-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)(C)C(=O)C1=CC2=C(O1)C(=CC=C2)F |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Reaction Conditions and Optimization

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Benzofuran cyclization | Fluorinated phenol + acid catalyst, heat | 70–85 | Fluorine substitution stable under conditions |

| Friedel-Crafts acylation | Pivaloyl chloride + AlCl3, DCM, 0°C to RT | 60–75 | Control of temperature critical to avoid polyacylation |

| Cross-coupling (alternative) | Aryl halide + organoboron/organotin + Pd catalyst | 50–70 | Requires halogenated benzofuran intermediate |

Purification Techniques

Column Chromatography: Silica gel with hexane/ethyl acetate mixtures is commonly used to separate the desired ketone product from side products.

Recrystallization: Methanol or ethanol can be employed to recrystallize the compound, yielding high purity crystals.

HPLC Analysis: Reverse-phase HPLC with acetonitrile/water mobile phases is used to confirm purity and separate isomers if present.

Analytical Characterization

NMR Spectroscopy: Proton and fluorine NMR confirm the substitution pattern and ketone presence.

Mass Spectrometry: Confirms molecular weight (220.24 g/mol).

Infrared Spectroscopy: Characteristic carbonyl stretching around 1700 cm⁻¹.

X-ray Crystallography: Can be used to confirm molecular geometry and substitution positions.

Summary Table of Preparation Methods

| Method | Starting Materials | Key Reagents/Catalysts | Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|---|

| Acid-Catalyzed Cyclization | Fluorinated phenol or salicylaldehyde | PPA or Lewis acid | 80–150°C, several hours | 70–85 | Straightforward ring formation | Requires handling strong acids |

| Friedel-Crafts Acylation | 7-Fluorobenzofuran intermediate | Pivaloyl chloride, AlCl3 | 0°C to RT, 2–6 hours | 60–75 | Direct ketone introduction | Sensitive to moisture, side reactions |

| Cross-Coupling (Suzuki, Stille) | Halogenated benzofuran + organometallic reagents | Pd catalyst, base | Mild to moderate temperatures | 50–70 | Versatile, mild conditions | Requires halogenated intermediates |

Analyse Chemischer Reaktionen

Types of Reactions: 1-(7-Fluorobenzofuran-2-yl)-2,2-dimethylpropan-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ketone group to an alcohol.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products:

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Various substituted benzofuran derivatives.

Wissenschaftliche Forschungsanwendungen

1-(7-Fluorobenzofuran-2-yl)-2,2-dimethylpropan-1-one has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential lead compound in drug discovery and development.

Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Wirkmechanismus

The mechanism of action of 1-(7-Fluorobenzofuran-2-yl)-2,2-dimethylpropan-1-one involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s ability to interact with biological molecules, potentially inhibiting enzymes or receptors involved in disease processes. The exact molecular targets and pathways depend on the specific application and are subjects of ongoing research.

Vergleich Mit ähnlichen Verbindungen

Key Observations :

- Halogen Effects : The 7-fluoro substituent in the target compound reduces steric hindrance compared to bulkier groups like bromine (). Fluorine’s electronegativity may enhance metabolic stability in drug design.

- Alkyl Groups : The 2,2-dimethylpropane group in the target compound increases hydrophobicity relative to simpler alkyl chains (e.g., 2-methylpropane in ).

- Functional Complexity : ’s compound includes a benzylidene group and a tertiary amine, suggesting utility in chelation or receptor targeting.

Non-Benzofuran Heterocyclic Analogues

Key Observations :

- Benzopyran-2-one vs. Benzofuran : The benzopyran-2-one in has a lactone ring, offering distinct hydrogen-bonding capabilities compared to the benzofuran’s ether linkage.

- Benzodiazepine Core : The benzodiazepin-2-one () incorporates a nitrogen-rich heterocycle, likely influencing CNS-targeted bioactivity.

- Diazepane Derivative : ’s compound replaces benzofuran with a diazepane ring, emphasizing versatility in ketone-containing heterocycles.

Q & A

Q. What are the established synthetic methodologies for 1-(7-Fluorobenzofuran-2-yl)-2,2-dimethylpropan-1-one?

- Methodological Answer : The compound can be synthesized via Grignard reagent reactions with fluorinated benzofuran precursors. For example, analogous ketones like 1-(2-Furyl)-2,2-dimethylpropan-1-one were prepared by reacting 2-furyl lithium with tert-butyl acetyl chloride, achieving yields up to 98% under anhydrous conditions . For fluorinated derivatives, introducing fluorine at the benzofuran 7-position may require electrophilic fluorination or starting from pre-fluorinated benzofuran building blocks. Reaction optimization (e.g., temperature, solvent polarity) is critical to minimize steric hindrance from the 2,2-dimethylpropanoyl group .

Q. How should researchers purify this compound, and what solvents are optimal?

- Methodological Answer : Flash chromatography on silica gel with gradients of hexane/ethyl acetate (e.g., 100:0 to 98:2) is effective for purification, as demonstrated for structurally similar ketones . For polar byproducts, reverse-phase HPLC with acetonitrile/water mixtures may improve resolution. Recrystallization from benzene or dichloromethane/hexane systems can yield high-purity crystals, as shown in benzofuran derivative studies .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

- Methodological Answer :

- NMR : ¹H and ¹³C NMR (CDCl₃) identify key signals: the fluorobenzofuran aromatic protons (δ 6.5–8.5 ppm), tert-butyl group (δ 1.1–1.5 ppm), and carbonyl carbon (δ ~200 ppm) .

- HRMS : Confirm molecular weight (e.g., [M+H]+ calculated for C₁₄H₁₅FO₂: 242.1107) with <2 ppm error .

- IR : Detect carbonyl stretching (~1700 cm⁻¹) and C-F vibrations (~1100 cm⁻¹) .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the molecular structure of this compound?

- Methodological Answer : Single-crystal X-ray diffraction using SHELX software (e.g., SHELXL-2018 for refinement) provides precise bond lengths and angles. For fluorobenzofuran derivatives, hydrogen bonding (e.g., O–H⋯O interactions) and planarity of the benzofuran ring can be analyzed. Data collection at 293 K with Mo-Kα radiation (λ = 0.71073 Å) and refinement using riding models for H atoms are standard .

Q. How to address discrepancies between experimental and computational NMR chemical shifts?

- Methodological Answer :

- Cross-validation : Compare experimental shifts with density functional theory (DFT)-calculated shifts (e.g., B3LYP/6-311+G(d,p)). Discrepancies >0.5 ppm may indicate conformational flexibility or solvent effects.

- Solvent correction : Use PCM models to account for CDCl₃ polarity.

- Dynamic effects : Perform molecular dynamics simulations to assess rotamer populations influencing tert-butyl group signals .

Q. What role does the 7-fluoro substituent play in the compound’s reactivity and electronic properties?

- Methodological Answer : The fluorine atom exerts strong electron-withdrawing effects, stabilizing the benzofuran ring via inductive effects. This enhances the electrophilicity of the carbonyl group, facilitating nucleophilic additions. Computational analysis (e.g., NBO charges) reveals increased positive charge density at the carbonyl carbon (~+0.35 e) compared to non-fluorinated analogs .

Q. What strategies optimize reaction conditions for derivatizing this ketone into heterocyclic systems?

- Methodological Answer :

- Reductive amination : Use NaBH₄/MeOH with primary amines to form secondary amines.

- Heterocycle formation : React with hydrazines in EtOH under reflux to synthesize pyrazolines, as shown for 1-(indol-1-yl)-2,2-dimethylpropan-1-one derivatives .

- Catalysis : Employ Mn-mediated reductive coupling with nitroaromatics in hexane/EtOAc/Et₃N (90:10:1) for C–N bond formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.